molecular formula C13H12N2O3 B14904133 n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide

n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide

Cat. No.: B14904133
M. Wt: 244.25 g/mol
InChI Key: PIRGSCBGMQHUPL-UHFFFAOYSA-N
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Description

n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide: is a heterocyclic compound that features a furan ring fused with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine derivative under controlled conditions. One common method involves the use of α-chloro ketones and β-dicarbonyl compounds as starting materials . The reaction conditions often include the use of solvents like ethanol or xylene and catalysts such as piperidine .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological applications, particularly as an antimicrobial and antiviral agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This compound may also interfere with cellular pathways, leading to the disruption of normal cellular functions .

Comparison with Similar Compounds

  • 4-Oxo-2-phenylamino-N-(p-tolyl)-4,5-dihydrofuran-3-carboxamide
  • Ethyl 4-chloro-5-formyl-2-(phenylamino)furan-3-carboxylate

Comparison: Compared to these similar compounds, n-(2-Oxo-2-(phenylamino)ethyl)furan-2-carboxamide exhibits unique properties such as higher stability and specific biological activity.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(2-anilino-2-oxoethyl)furan-2-carboxamide

InChI

InChI=1S/C13H12N2O3/c16-12(15-10-5-2-1-3-6-10)9-14-13(17)11-7-4-8-18-11/h1-8H,9H2,(H,14,17)(H,15,16)

InChI Key

PIRGSCBGMQHUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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